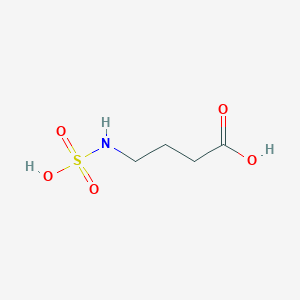

4-(Sulfoamino)butanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

183847-06-5 |

|---|---|

Molecular Formula |

C4H9NO5S |

Molecular Weight |

183.19 g/mol |

IUPAC Name |

4-(sulfoamino)butanoic acid |

InChI |

InChI=1S/C4H9NO5S/c6-4(7)2-1-3-5-11(8,9)10/h5H,1-3H2,(H,6,7)(H,8,9,10) |

InChI Key |

WTNJXNYDWQQFBU-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)CNS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Sulfoamino Butanoic Acid and Its Derivatives

Direct Synthesis Approaches to 4-(Sulfoamino)butanoic Acid

Direct synthetic routes to this compound would involve the formation of the key N-S bond, linking the amino group of a 4-aminobutanoic acid precursor to a sulfonyl group. The primary strategies would likely involve sulfonation and amination pathways, as well as the functionalization of pre-existing butanoic acid structures.

Sulfonation and Amination Pathways

A primary and logical approach to the synthesis of this compound is the direct N-sulfonation of 4-aminobutanoic acid, also known as gamma-aminobutyric acid (GABA). This transformation can be achieved using various sulfonating agents. Complexes of sulfur trioxide, such as the sulfur trioxide pyridine (B92270) complex or sulfur trioxide dimethylformamide complex, are commonly employed for the N-sulfonation of primary amines under mild conditions. wikipedia.org These reagents offer the advantage of being less harsh than sulfur trioxide itself, which can lead to unwanted side reactions. wikipedia.org

The reaction would typically involve the treatment of 4-aminobutanoic acid with the sulfur trioxide complex in an appropriate aprotic solvent. The basicity of the amino group would facilitate the nucleophilic attack on the sulfur atom of the SO₃ complex, leading to the formation of the sulfamic acid linkage. Subsequent workup under aqueous conditions would yield the desired this compound.

An alternative, though likely less direct, approach could involve the reaction of a halosulfonylbutanoic acid derivative with ammonia (B1221849) or a protected amine source. This pathway is conceptually an amination of a sulfonyl halide. However, the synthesis of the requisite starting material, such as 4-(chlorosulfonyl)butanoic acid, may present its own synthetic challenges.

| Starting Material | Reagent | Potential Product | Reaction Type |

| 4-Aminobutanoic acid | Sulfur trioxide pyridine complex | This compound | N-Sulfonation |

| 4-Aminobutanoic acid | Sulfur trioxide dimethylformamide complex | This compound | N-Sulfonation |

| 4-(Chlorosulfonyl)butanoic acid | Ammonia | This compound | Amination |

Functionalization of Butanoic Acid Precursors

Another viable strategy involves starting with a butanoic acid precursor that is already functionalized at the 4-position with a group amenable to conversion into a sulfoamino moiety. For instance, one could envision a pathway starting from a 4-halobutanoic acid ester. The halogen could be displaced by a protected sulfonamide, followed by deprotection and hydrolysis of the ester to yield the final product.

Alternatively, a Michael addition of a sulfonamide to an α,β-unsaturated ester, such as ethyl acrylate, could be explored, although this would lead to a 3-(sulfoamino)propanoic acid derivative and would require subsequent chain extension to achieve the butanoic acid structure, making it a less direct route for the target molecule.

The functionalization of butanoic acid derivatives is a well-established area of organic synthesis, offering a range of possibilities for introducing the necessary nitrogen and sulfur functionalities. google.com

Stereoselective Synthesis of Enantiomeric Forms

While this compound itself is achiral, the introduction of substituents on the carbon backbone can create chiral centers. The stereoselective synthesis of such derivatives would be crucial for investigating their biological activity, as enantiomers often exhibit different pharmacological profiles.

The stereoselective synthesis of N-sulfonylated amino acids can be achieved through various methods. One common approach involves the use of chiral auxiliaries. For example, a chiral sulfinyl group can be used to direct the stereoselective addition of nucleophiles to an imine, leading to the formation of chiral β-amino sulfones and sulfonamides with high diastereoselectivity. acs.orgfigshare.com Another strategy employs photoredox catalysis for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, providing a pathway to unnatural α-amino acids. nih.gov These methodologies, while not directly applied to this compound, provide a conceptual framework for the development of stereoselective routes to its chiral derivatives.

Synthesis of Substituted and Analogous this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the optimization of potential biological activities. Modifications can be introduced at various positions, including the carbon backbone and the amino and sulfoamino moieties.

Modification of the Carbon Backbone

Introducing substituents onto the butanoic acid backbone can significantly influence the molecule's properties. For instance, the synthesis of 3-substituted 4-aminobutanoic acid analogs has been reported, and these methods could be adapted. The synthesis of racemic 3-(p-tolyl)-4-aminobutanoic acid, for example, has been achieved, followed by resolution into its enantiomers. nih.gov Such a substituted aminobutanoic acid could then undergo N-sulfonation as described in section 2.1.1 to yield the corresponding substituted this compound derivative.

General strategies for modifying the carbon backbone of butanoic acid derivatives often involve aldol-type condensations, Michael additions to α,β-unsaturated systems, or the use of organometallic reagents to introduce alkyl or aryl groups.

| Precursor | Modification Strategy | Potential Derivative |

| 4-Oxobutanoic acid | Grignard reaction followed by reduction | 4-Alkyl-4-hydroxybutanoic acid (intermediate) |

| Ethyl acrylate | Michael addition of a nucleophile | Substituted glutarate derivative (intermediate) |

| 3-Substituted-4-aminobutanoic acid | N-Sulfonation | 3-Substituted-4-(sulfoamino)butanoic acid |

Derivatization at the Amino and Sulfoamino Moieties

The amino and sulfoamino groups offer further opportunities for derivatization. The nitrogen atom of the sulfoamino group is nucleophilic and can potentially be alkylated or acylated, although this might be challenging due to the electron-withdrawing nature of the sulfonyl group.

More commonly, derivatives are prepared by starting with substituted amines in the initial sulfonation step. For instance, reacting a substituted 4-aminobutanoic acid with a sulfonating agent would lead to an N-substituted-4-(sulfoamino)butanoic acid.

Furthermore, the sulfoamino group itself can be considered a derivative of sulfamic acid. The synthesis of various sulfamic acid derivatives is well-documented, often involving the reaction of amines with sulfur trioxide complexes. This principle can be extended to create a library of this compound analogs by varying the amine precursor.

| Starting Amine | Sulfonating Agent | Potential Derivative |

| N-Methyl-4-aminobutanoic acid | Sulfur trioxide pyridine complex | N-Methyl-4-(sulfoamino)butanoic acid |

| 4-Anilinobutanoic acid | Sulfur trioxide pyridine complex | N-Phenyl-4-(sulfoamino)butanoic acid |

Green Chemistry and Sustainable Synthetic Routes

The development of environmentally benign and sustainable methods for the synthesis of this compound and its derivatives is a focal point of contemporary chemical research. Green chemistry principles, such as the use of recoverable catalysts, aqueous reaction media, and biocatalytic transformations, are being increasingly integrated into synthetic strategies to minimize waste, reduce energy consumption, and avoid hazardous substances.

Nanocatalyst-Promoted Synthesis Incorporating the Chemical Compound (e.g., γ-Fe2O3@SiO2@this compound catalysis)

A significant advancement in the green synthesis of complex molecules has been the development of a novel heterogeneous nanocatalyst where this compound is an integral component. This catalyst, γ-Fe2O3@SiO2@this compound, is synthesized by grafting this compound onto superparamagnetic maghemite (γ-Fe2O3) nanoparticles coated with a silica (B1680970) (SiO2) shell. researchgate.netresearchgate.net The resulting structure features a core-shell design where the magnetic core allows for easy separation and recovery, the silica shell provides stability, and the outer layer of this compound provides acidic catalytic sites that drive the reaction. researchgate.net

This nanocatalyst has proven highly effective in promoting pseudo four-component cascade condensation reactions to synthesize complex heterocyclic compounds like 5-(aryl)-5H-spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-2′,10,12-trione derivatives. researchgate.net The reactions are typically carried out in aqueous media, a green solvent, and offer several advantages including excellent yields, high purity of products, short reaction times, and adherence to principles of atom economy. researchgate.net

A key feature of this nanocatalyst is its magnetic recoverability. researchgate.net After the reaction, the catalyst can be easily separated from the reaction mixture using an external magnet, which simplifies the work-up process and allows for its reuse. researchgate.net Studies have shown that the catalyst can be recycled for at least five consecutive runs without a significant loss in its catalytic activity, highlighting its stability and economic viability. researchgate.net

| Entry | Aromatic Amine | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Aniline | 15 | 96 | researchgate.net |

| 2 | 4-Methylaniline | 20 | 94 | researchgate.net |

| 3 | 4-Methoxyaniline | 25 | 93 | researchgate.net |

| 4 | 4-Chloroaniline | 15 | 97 | researchgate.net |

| 5 | 4-Bromoaniline | 15 | 95 | researchgate.net |

Enzymatic Synthesis and Biocatalytic Approaches for Analogues and Precursors

Enzymatic and biocatalytic methods offer a powerful and sustainable alternative for the synthesis of precursors and analogues of this compound, which is itself an analogue of γ-aminobutyric acid (GABA). wikipedia.org These approaches leverage the high specificity and efficiency of enzymes to create complex molecules under mild reaction conditions, often with high enantioselectivity.

While direct enzymatic synthesis of this compound is not widely documented, biocatalysis plays a crucial role in producing its structural relatives and building blocks. For instance, enzymes are used in the synthesis of various GABA analogues, which are compounds that share the core 4-aminobutanoic acid structure. wikipedia.orgnih.gov Research has focused on using enzymes like GABA aminotransferase (GABA-AT) not as a synthetic tool, but as a target for novel synthesized GABA analogues designed as inhibitors. nih.govamrita.edu

More broadly, amide synthetases have been shown to catalyze the assembly of oligoamides from a wide array of diacids, diamines, and ω-amino acids, which are fundamental precursors. biorxiv.org This biocatalytic process, coupled with an ATP-regeneration system, is a viable method for synthesizing new nylon monomers, demonstrating the potential of enzymes in creating the backbone structures of compounds related to this compound. biorxiv.org Similarly, two-enzyme systems, such as a racemase-lipase combination, have been effectively used for the deracemization of precursors to produce specific enantiomers of hydroxy acids, which are valuable chiral building blocks for more complex molecules. researchgate.net

The synthesis of precursors for related compounds, such as 2-amino-4-phosphonobutanoic acid analogues, also employs chemo-enzymatic steps, highlighting the integration of biological and traditional chemical methods to achieve desired molecular structures. nih.gov

Elucidation of Reaction Mechanisms in Synthetic Pathways

Understanding the reaction mechanism is crucial for optimizing synthetic routes and designing more efficient catalysts. In the context of the γ-Fe2O3@SiO2@this compound nanocatalyst, the mechanism for the synthesis of spiro[diindeno-pyridine-indoline] derivatives has been proposed.

The catalytic cycle is believed to be initiated by the acidic sites on the surface of the nanocatalyst, specifically the sulfonic acid (-SO3H) groups of the this compound moiety. researchgate.netresearchgate.net The proposed mechanism for the pseudo four-component reaction involves a series of cascade condensation reactions.

Chemical Transformations and Reactivity Studies of 4 Sulfoamino Butanoic Acid

Derivatization at the Carboxyl Group of 4-(Sulfoamino)butanoic Acid

The carboxylic acid moiety of this compound is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives such as esters and amides. These transformations are crucial for modulating the compound's physicochemical properties and for conjugating it to other molecules. The derivatization typically proceeds via activation of the carboxyl group, which enhances its susceptibility to nucleophilic attack.

A common and efficient method for activating the carboxyl group is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in conjunction with an additive like N-hydroxysulfosuccinimide (NHSS). This combination improves coupling efficiency and yields stable, water-soluble activated esters. The resulting activated ester can then readily react with various nucleophiles.

Esterification: Reaction of the activated carboxyl group with alcohols or phenols yields the corresponding esters. This process is fundamental for creating prodrugs or modifying the lipophilicity of the parent compound.

Amidation: The activated carboxyl group can be coupled with primary or secondary amines to form amide bonds. This reaction is widely used in peptide synthesis and for attaching the this compound scaffold to biomolecules or solid supports for applications like affinity chromatography.

The choice of derivatization reagent and reaction conditions can be tailored to the specific properties of the starting materials and the desired product.

Table 1: Common Reagents for Carboxyl Group Derivatization

| Reagent Class | Specific Example(s) | Function |

|---|---|---|

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) | Activates carboxyl group for coupling |

| Additives | N-Hydroxysulfosuccinimide (NHSS) | Improves coupling efficiency, forms stable intermediate |

| Activating Agents | 4-Sulfo-2,3,5,6-Tetrafluorophenol (STP) | Forms water-soluble activated esters |

| Alkyl Halides | Methyl Iodide, Benzyl Bromide | Used in base-catalyzed esterification |

Chemical Modifications of the Sulfoamino and Amino Moieties

The sulfoamino group (a sulfamate) of this compound offers unique reactivity distinct from a simple amino group. Its chemical behavior is influenced by the strong electron-withdrawing nature of the sulfonyl group.

Hydrolysis of the S-N Bond: Aqueous solutions of sulfamic acids are susceptible to slow hydrolysis, which cleaves the sulfur-nitrogen bond to yield ammonium (B1175870) bisulfate. wikipedia.org The rate of this reaction is dependent on temperature and pH, with acid-catalyzed hydrolysis being the predominant mechanism even in neutral or alkaline solutions. nih.goviu.eduresearchgate.net Kinetic studies on the hydrolysis of N-alkyl sulfamates show that the reaction proceeds via the zwitterionic (protonated amine) form. nih.gov For N-neopentyl sulfamate (B1201201), a model N-alkyl sulfamate, the extrapolated rate constant for hydrolysis at pH 7 and 25°C is exceptionally slow, on the order of 10⁻¹⁶ s⁻¹, highlighting the general stability of the S-N bond under physiological conditions. nih.gov

N-Alkylation: The nitrogen atom of the sulfamate can be alkylated, although it is less nucleophilic than a free amine. A protocol for the direct and selective N-monoalkylation of sulfamate esters using various alkyl halides has been developed, employing potassium fluoride (B91410) on alumina (B75360) (KF-Al₂O₃) as a catalyst. tandfonline.com This method provides an efficient route to N-substituted derivatives. The reaction proceeds efficiently with primary, secondary, benzyl, and propargyl halides. tandfonline.comnih.govuniversityofgalway.ie

Reaction with Nitrous Acid: Similar to other primary amines, the sulfoamino group reacts with nitrous acid (HNO₂). However, instead of forming a diazonium salt, the reaction leads to the quantitative evolution of nitrogen gas (N₂) and the formation of sulfuric acid, providing a method for the analytical determination of sulfamates. wikipedia.orgsciencemadness.org

Reductive Cleavage: The S-N bond in sulfonamides, a related class of compounds, can be cleaved reductively using arene anion radicals like sodium naphthalenide. This reaction consumes two moles of the reducing agent to produce amide and sulfinate anions. lookchem.com This suggests a potential pathway for the reductive de-sulfonylation of this compound to yield 4-aminobutanoic acid.

Cyclization Reactions and Formation of Heterocyclic Scaffolds Containing the Chemical Compound Substructure

The bifunctional nature of this compound, possessing both a carboxyl and a sulfoamino group, makes it a candidate for intramolecular cyclization reactions to form heterocyclic structures. Such reactions are valuable for creating conformationally constrained analogs and novel chemical scaffolds.

One plausible transformation is an intramolecular condensation between the carboxyl group and the sulfoamino moiety. This reaction would lead to the formation of a cyclic N-acylsulfonamide, which belongs to the class of compounds known as sultams. The resulting heterocyclic ring would be a six-membered 1,2-thiazian-3-one 1,1-dioxide. The synthesis of sultams from amino acid precursors is a known strategy in organic chemistry. For instance, cyclic amino acids like proline can be sulfonylated and subsequently cyclized to form bicyclic γ- and δ-sultams. researchgate.net This suggests that under appropriate dehydrating or activating conditions, this compound could undergo a similar transformation.

Furthermore, derivatives of this compound could be precursors to other heterocyclic systems. For example, if the butanoic acid backbone were modified to include a hydroxyl group, intramolecular cyclization could lead to the formation of cyclic sulfamidates. acs.orgresearchgate.netcdnsciencepub.comthieme-connect.com These cyclic sulfamidates are versatile synthetic intermediates that can be opened by various nucleophiles to generate a wide range of substituted amino acid analogs. acs.orgcdnsciencepub.com

Oxidation and Reduction Kinetics of this compound and Related Butanoic Acid Derivatives

While specific kinetic data on the oxidation or reduction of this compound are not extensively documented, studies on related butanoic acid derivatives provide significant insight into the potential reactivity of its carbon backbone. The oxidation of butanoic acid and its derivatives has been investigated under various conditions.

A detailed kinetic study on the oxidation of 4-oxo-4-phenyl butanoic acid by the oxidant tripropylammonium (B8586437) fluorochromate (TriPAFC) has been performed. orientjchem.org The reaction was found to be first order with respect to the oxidant, the substrate (4-oxo-4-phenyl butanoic acid), and H⁺ ions. orientjchem.org The oxidation rate increased with a decrease in the dielectric constant of the solvent medium (by increasing the proportion of acetic acid in an acetic acid-water mixture), suggesting an ion-dipole or dipole-dipole interaction in the rate-determining step. The proposed mechanism involves the formation of a protonated oxidant species and the enol form of the keto-acid, which then react to form a ternary complex that ultimately decomposes to the products.

Experimental studies on the oxidation of butanoic acid in a jet-stirred reactor at high temperatures (800–1100 K) have also been conducted to understand its combustion chemistry. researchgate.netresearchgate.net These studies identified numerous oxidation products, and a kinetic model was developed to describe the major degradation pathways, which primarily involve H-abstraction from the carbon chain followed by subsequent reactions. researchgate.net

Table 2: Kinetic and Thermodynamic Parameters for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by TriPAFC orientjchem.org

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order | ||

| w.r.t. [Substrate] | 1 | 50% Acetic Acid, 303 K |

| w.r.t. [Oxidant] | 1 | 50% Acetic Acid, 303 K |

| w.r.t. [H⁺] | 1 | 50% Acetic Acid, 303 K |

| Activation Parameters | ||

| Ea (Activation Energy) | 57.8 kJ mol⁻¹ | 50% Acetic Acid |

| ΔH‡ (Enthalpy of Activation) | 55.3 kJ mol⁻¹ | at 303 K |

| ΔS‡ (Entropy of Activation) | -100.8 J K⁻¹ mol⁻¹ | at 303 K |

| ΔG‡ (Gibbs Free Energy of Activation) | 85.9 kJ mol⁻¹ | at 303 K |

| Second Order Rate Constants (k₂) at Different Temperatures | ||

| 298 K | 1.19 x 10⁻² dm³ mol⁻¹ s⁻¹ | 50% Acetic Acid |

| 303 K | 1.70 x 10⁻² dm³ mol⁻¹ s⁻¹ | 50% Acetic Acid |

| 308 K | 2.50 x 10⁻² dm³ mol⁻¹ s⁻¹ | 50% Acetic Acid |

Chelation and Complex Formation of this compound

The structure of this compound, featuring a terminal carboxyl group and a sulfoamino group, provides multiple coordination sites for metal ions, making it an effective chelating agent. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, resulting in the formation of a stable, ring-like structure known as a chelate.

Amino acids are well-known chelators, typically coordinating metal ions in a bidentate fashion through the nitrogen of the amino group and one oxygen of the carboxyl group. d-nb.inforesearchgate.netnih.gov This forms a stable five-membered ring with the metal ion. By analogy, this compound can be expected to coordinate metal ions through its carboxylate oxygen and the nitrogen of the sulfoamino group. The resulting chelate ring would be larger and potentially have different stability and conformational properties compared to simple alpha-amino acid chelates.

Sulfamic acid itself is known to form stable complexes with various metal ions, which is a property utilized in the electroplating industry to control metal ion concentration and deposition. xingfeichemical.com The chelation of metal ions by amino acids reduces the positive charge of the metal ion and can increase its lipophilicity, which in turn can enhance its bioavailability. nih.gov Studies on zinc chelation with various amino acids have shown that the formation of chelate complexes can be predicted and correlated with properties like the partition coefficient (logP). nih.gov The stability of these metal complexes is pH-dependent, as protonation of the ligand at low pH competes with metal ion binding. d-nb.info The specific coordination chemistry of this compound would depend on the metal ion, pH, and the presence of competing ligands, but its structure strongly suggests a capacity for forming stable metal chelates.

Role in Catalysis and Advanced Materials Science

4-(Sulfoamino)butanoic Acid as a Component of Heterogeneous Nanocatalysts

This compound has emerged as a significant component in the development of advanced heterogeneous nanocatalysts. Its bifunctional nature, containing both a sulfonic acid group and a carboxylic acid group, allows for effective surface functionalization of nanoparticles, leading to robust and highly active catalytic systems. These nanocatalysts are particularly valued in green chemistry applications due to their ease of separation from the reaction mixture and potential for recyclability.

A notable example of a nanocatalyst conjugate is γ-Fe2O3@SiO2@this compound, which features a superparamagnetic iron oxide core, a silica (B1680970) shell, and a surface functionalized with this compound. The synthesis of this nanocatalyst involves a multi-step process. Initially, maghemite (γ-Fe2O3) nanoparticles are prepared, often through a co-precipitation method. These magnetic cores are then encapsulated with a silica (SiO2) shell, which serves to protect the core and provides a surface for further functionalization. The final step involves grafting this compound onto the silica surface.

The resulting γ-Fe2O3@SiO2@this compound nanocatalyst is thoroughly characterized using a variety of advanced analytical techniques to confirm its structure and properties.

Advanced Characterization Techniques:

| Technique | Purpose | Key Findings |

| X-ray Diffraction (XRD) | To determine the crystalline structure of the material. | Confirms the presence of the γ-Fe2O3 core. |

| Fourier Transform Infrared Spectroscopy (FT-IR) | To identify the functional groups present in the material. | Verifies the successful grafting of this compound onto the silica surface. |

| Vibrating Sample Magnetometry (VSM) | To measure the magnetic properties of the material. | Demonstrates the superparamagnetic nature of the nanocatalyst, which is crucial for its magnetic separation. |

| Field Emission Scanning Electron Microscopy (FE-SEM) | To visualize the surface morphology and size of the nanoparticles. | Provides information on the shape and size distribution of the nanocatalyst particles. |

| Energy-Dispersive X-ray Spectroscopy (EDS) | To determine the elemental composition of the material. | Confirms the presence of iron, silicon, oxygen, nitrogen, sulfur, and carbon, consistent with the expected structure. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the nanocatalyst. | Indicates the temperature at which the organic components of the catalyst begin to decompose. |

The γ-Fe2O3@SiO2@this compound nanocatalyst has demonstrated significant catalytic activity in various organic transformations. Its acidic nature, attributed to the sulfonic acid group, makes it an effective catalyst for reactions that require an acid promoter.

One prominent application is in the synthesis of complex heterocyclic compounds. For instance, it has been successfully employed in the pseudo four-component synthesis of 5-(aryl)-5H-spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-2′,10,12-trione derivatives. google.com This reaction proceeds efficiently in the presence of a catalytic amount of the nanocatalyst under green conditions, such as using aqueous media. google.com

Key Advantages of the Nanocatalyst in Organic Synthesis:

High Efficiency: The catalyst promotes the reaction to give excellent product yields in short reaction times. google.com

Mild Reaction Conditions: The reactions can often be carried out at room temperature.

Green Chemistry Principles: The use of aqueous media and the recyclability of the catalyst align with the principles of green chemistry. google.com

Ease of Separation: The superparamagnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet. google.com

Reusability: The catalyst can be recovered and reused for several consecutive runs without a significant loss of its catalytic activity. google.com

The reaction scope is being explored for other organic transformations that benefit from solid acid catalysis, highlighting the versatility of this functionalized nanocatalyst.

Surface Functionalization and Material Modification with this compound

The utility of this compound extends beyond its role in the specific nanocatalyst detailed above to the broader field of surface functionalization and material modification. The presence of both a sulfonic acid and a carboxylic acid group provides versatile options for covalently attaching this molecule to various substrates. This functionalization can impart new or enhanced properties to the base material, such as altered surface charge, hydrophilicity, and reactivity.

The general principles of surface modification involve creating a stable linkage between the substrate material and the functional molecule. In the case of materials with hydroxyl groups on their surface, such as silica or other metal oxides, the carboxylic acid or a derivative of this compound can be used to form a covalent bond. This process effectively anchors the sulfoamino functionality to the surface, creating a modified material with tailored properties for specific applications. While the primary documented application of this compound in this context is as a catalyst, its chemical structure suggests potential for other material science applications where surface acidity and charge are important.

Biochemical and Biological Relevance Non Clinical Context

Theoretical Biosynthesis and Metabolic Pathways of Sulfoamino Acids in Non-Human Biological Systems

The biosynthesis and metabolism of sulfoamino acids, such as 4-(sulfoamino)butanoic acid, are integral to the sulfur assimilation pathways in various non-human biological systems, including microorganisms and plants. These pathways involve the conversion of inorganic sulfate (B86663) into organic sulfur-containing compounds essential for cellular functions.

The formation of sulfoamino acids is a multi-step enzymatic process. In many bacteria and plants, the assimilation of sulfate is initiated by its activation to adenosine (B11128) 5'-phosphosulfate (APS) and subsequently to 3'-phosphoadenosine-5'-phosphosulfate (PAPS). normalesup.org These activated sulfate donors are then reduced to sulfite (B76179) and sulfide, which can be incorporated into an amino acid backbone, typically serine, to form cysteine. nih.gov

The theoretical synthesis of a compound like this compound would likely involve a sulfotransferase enzyme. These enzymes catalyze the transfer of a sulfonyl group from a donor molecule, such as PAPS, to an acceptor amine, in this case, 4-aminobutanoic acid. The substrate specificity of these sulfotransferases is crucial and can vary significantly between organisms, dictating the types of sulfoamino acids that can be produced.

In microorganisms, the synthesis of sulfur-containing amino acids is tightly regulated. nih.gov For example, in Lactococcus lactis, the enzyme CysE plays a key role in controlling the metabolic pathway by producing O-acetylserine, a precursor for cysteine synthesis. nih.gov This highlights the intricate control mechanisms that govern the production of sulfur-containing organic molecules.

Sulfur-containing amino acids are fundamental to microbial life, serving as building blocks for proteins and as key components in coenzymes and regulatory molecules. normalesup.org Bacteria utilize sulfur from various sources, and the metabolism of these compounds is central to their survival. The synthesis of cysteine and methionine, two primary sulfur amino acids, is a well-characterized process. normalesup.org

In the context of bacterial sulfate metabolism, sulfoamino acids could theoretically serve as a source of sulfur. Some bacteria can catabolize sulfur-containing organic compounds to release sulfide, which can then be utilized in other metabolic processes or, in the case of sulfate-reducing bacteria, be involved in energy metabolism. The ability to utilize different sulfur compounds provides metabolic flexibility, allowing microbes to thrive in diverse environments.

Furthermore, sulfur metabolism is linked to microbial virulence and stress response. In Mycobacterium tuberculosis, genes involved in the sulfate activation pathway are part of a stress-induced operon, indicating a role for sulfur compound synthesis in surviving within a host. nih.gov

In plants, sulfur is an essential macronutrient required for growth and development. nih.gov Sulfur-containing compounds, derived from the assimilation of sulfate, play numerous roles in plant physiology. researchgate.net Amino acids are vital for plant nutrition, contributing to growth, development, and stress mitigation by facilitating nutrient absorption. mafa.es

Sulfur is a core component of the amino acids cysteine and methionine, which are precursors to a vast array of other essential molecules, including:

Glutathione: A critical antioxidant that protects against oxidative stress. nih.gov

Vitamins and Coenzymes: Such as thiamine, biotin, and coenzyme A, which are involved in primary metabolism. omexcanada.com

Secondary Metabolites: Including glucosinolates and alliins, which are involved in plant defense mechanisms. researchgate.net

Derivatives with Investigated Biological Activities (In Vitro and Model System Studies, Non-Clinical)

While research specifically on this compound is limited, the broader class of sulfonamides and their derivatives has been extensively synthesized and studied for various biological activities in non-clinical settings.

Sulfonamides represent a significant class of synthetic antimicrobial agents. nih.gov Their mechanism of action typically involves the competitive inhibition of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. researchgate.net This disruption of the folic acid pathway prevents bacterial growth and replication. nih.gov

Numerous studies have demonstrated the in vitro efficacy of novel sulfonamide derivatives against a range of pathogenic bacteria. These compounds are often synthesized by coupling a sulfonyl chloride with various amines, including amino acids, to create a diverse library of molecules for testing. sciprofiles.com The antimicrobial activity of these derivatives can be influenced by the nature of the chemical groups attached to the sulfonamide core, with electron-withdrawing groups sometimes enhancing potency. frontiersrj.com

Interactive Table of Selected Sulfonamide Derivatives and their Antimicrobial Activity

| Derivative Class | Target Microorganisms | Key Findings |

|---|---|---|

| Quinoxaline-based Sulfonamides | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Certain derivatives showed high potency against all tested strains except P. aeruginosa and C. albicans. journalijar.com |

| Thienopyrimidine Hybrids | Gram-positive and Gram-negative bacteria | Hybrids demonstrated effectiveness against various bacterial strains, highlighting them as promising candidates for new antibacterials. |

| Sulfonamides from Amino Acids | General antibacterial applications | Using amino acids as precursors for sulfonamide synthesis offers a versatile platform for creating compounds with tailored structures and biological relevance. sciprofiles.com |

| General Sulfonamides | Klebsiella, Salmonella, Escherichia coli, Enterobacter species | Effective against a range of gram-positive and certain gram-negative bacteria. nih.gov |

In addition to their antibacterial properties, a large number of structurally novel sulfonamide derivatives have been investigated for antiviral activity in vitro. researchgate.net These compounds have shown potential against a wide array of viruses, including those responsible for significant human diseases. mdpi.com

The synthesis of these antiviral analogues often involves incorporating heterocyclic moieties, such as pyrimidine (B1678525) or benzothiazole, into the sulfonamide structure. mdpi.comacs.org These modifications can lead to compounds that inhibit viral replication through various mechanisms. Research has identified sulfonamide derivatives active against viruses such as Herpes Simplex Virus-1 (HSV-1), Hepatitis A Virus (HAV), and Coxsackievirus B4 (CBV4). mdpi.comacs.org For instance, certain quinoline-substituted sulfonamides have demonstrated high activity against influenza viruses. nih.gov

Interactive Table of Selected Sulfonamide Analogues and their Antiviral Activity

| Analogue Class | Target Viruses | Key Findings |

|---|---|---|

| Benzothiazole-bearing 2-Pyridones | HSV-1, HAV HM175, HCVcc genotype 4, CBV4, HAdV7 | Several compounds showed significant viral reduction against CBV4, HSV-1, and HAV. acs.org |

| Quinoline-substituted Sulfonamides | Influenza viruses (H9N2), Newcastle disease virus (NDV), Infectious Bursal Disease Virus (IBDV) | Derivatives showed high activity against several avian viruses, comparable to the drug amantadine. nih.gov |

| General Heterocyclic Sulfonamides | Coxsackievirus B, Enteroviruses, Ebola virus, HIV | The sulfonamide scaffold is a versatile base for developing broad-spectrum antiviral agents. mdpi.com |

Cytotoxic Effects on Cellular Models (In Vitro Analysis)

While direct in vitro cytotoxic studies specifically on this compound are not extensively documented in publicly available literature, the cytotoxic potential of its core components, namely butyric acid and its derivatives, has been a subject of significant research. Butyric acid, a short-chain fatty acid, and its various derivatives have demonstrated notable effects on the proliferation and viability of cancer cell lines.

Butyric acid is known to induce growth arrest, senescence-like phenotypes, and apoptosis (programmed cell death) in a variety of cancer cells. nih.govresearchgate.net For instance, derivatives of butyric acid have been shown to effectively induce apoptosis in colorectal carcinoma cells. wikipedia.org The mechanisms underlying these cytotoxic effects are often linked to the ability of butyrate (B1204436) to act as a histone deacetylase (HDAC) inhibitor. nih.govresearchgate.net HDACs are a class of enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, butyrate can lead to the hyperacetylation of histones, which in turn alters the expression of genes involved in cell cycle control and apoptosis, ultimately leading to the suppression of tumor cell growth. nih.gov

Studies on indole-3-butyric acid derivatives have identified potent HDAC inhibitors with significant antiproliferative activities against various cancer cell lines, including U937, U266, HepG2, A2780, and PNAC-1 cells. nih.gov One such derivative, molecule I13, exhibited IC50 values in the nanomolar range against HDAC1, HDAC3, and HDAC6 and was shown to induce apoptosis in cancer cells. nih.gov

Furthermore, the structural similarity of the sulfoamino moiety to other biologically active sulfonamide compounds suggests potential for cytotoxic activity. Sulfonamide derivatives have been widely investigated as anticancer agents due to their ability to inhibit various proteins that are overexpressed in cancer. nih.gov

Table 1: In Vitro Cytotoxic Effects of Butyric Acid Derivatives on Cancer Cell Lines

| Cell Line | Compound | Observed Effects |

|---|---|---|

| Colorectal Carcinoma Cells | Butyric acid derivatives | Induction of apoptosis |

Interaction of the Chemical Compound and its Derivatives with Biomolecules (e.g., Enzymes, Non-Human Receptors)

Direct experimental data on the interaction of this compound with specific biomolecules is limited. However, based on its chemical structure, which combines a butyric acid backbone with a sulfonamide-like linkage, we can infer potential interactions with various enzymes and receptors.

The sulfonamide group is a well-established pharmacophore known for its ability to inhibit a wide range of enzymes. nih.govnih.govmdpi.comtandfonline.comresearchgate.net Sulfonamide-based inhibitors have been developed for various enzyme families, including:

Carbonic Anhydrases (CAs): These metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. mdpi.comtandfonline.com

Proteases: This class of enzymes includes aspartic proteases (e.g., HIV-1 protease), serine proteases (e.g., elastase, thrombin), and metalloproteases (e.g., matrix metalloproteinases). nih.gov

Tyrosine Kinases: These enzymes are critical in cellular signaling pathways, and their dysregulation is often associated with cancer. nih.gov

Aromatase: An enzyme involved in estrogen biosynthesis, making it a target in hormone-dependent cancers. nih.gov

Histone Deacetylases (HDACs): As mentioned previously, the butyric acid moiety is a known HDAC inhibitor. nih.govnih.gov

The mechanism of action of many sulfonamide inhibitors involves the coordination of the sulfonamide group with a metal ion in the enzyme's active site or interaction with key amino acid residues. nih.gov Therefore, it is highly probable that this compound could act as an inhibitor of one or more of these enzyme classes.

Furthermore, the structural similarity of this compound to taurine (B1682933) (2-aminoethanesulfonic acid) and homotaurine (3-amino-1-propanesulfonic acid) suggests potential interactions with receptors and other biomolecules targeted by these compounds. Homotaurine, for example, is known to interact with soluble amyloid-beta and acts as a GABA receptor agonist. wikipedia.orgalzdiscovery.orgalzdiscovery.orgnih.gov Taurine has been shown to have cytoprotective effects and can modulate the activity of various cellular processes. nih.govnih.govresearchgate.netresearchgate.net These interactions highlight the potential for the sulfoamino group of this compound to engage with biological targets beyond enzymatic active sites.

Table 2: Potential Biomolecular Interactions of this compound Based on Structural Analogs

| Biomolecule Class | Potential Interaction | Basis of Inference |

|---|---|---|

| Enzymes (e.g., Carbonic Anhydrases, Proteases, Kinases) | Inhibition | Presence of the sulfonamide moiety |

| Histone Deacetylases (HDACs) | Inhibition | Presence of the butyric acid backbone |

| G-protein coupled receptors (e.g., GABA receptors) | Agonism/Antagonism | Structural similarity to homotaurine |

Advanced Analytical Methodologies for Research of 4 Sulfoamino Butanoic Acid

Chromatographic Techniques for Separation and Quantification in Research Matrices

The separation and quantification of 4-(sulfoamino)butanoic acid in complex biological and environmental matrices present analytical challenges due to its polarity and structural similarity to other endogenous compounds. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose, though method development is critical for achieving accurate and reliable results.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a preferred method for the analysis of polar and non-volatile compounds like this compound. The development of a robust LC-MS method involves careful optimization of several parameters:

Chromatographic Separation: Reversed-phase (RP) chromatography is a common starting point, but the high polarity of this compound can lead to poor retention. Hydrophilic interaction liquid chromatography (HILIC) is often a more suitable alternative for retaining and separating such polar analytes. The choice of stationary phase and mobile phase composition, including pH and organic modifiers, is crucial for achieving optimal separation from matrix components.

Mass Spectrometry Detection: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) is employed for selective and sensitive quantification using multiple reaction monitoring (MRM).

A summary of typical LC-MS parameters for analogous short-chain acids is presented below.

| Parameter | Typical Conditions |

| Column | HILIC, Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water with formic acid or ammonium (B1175870) formate |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS offers high chromatographic resolution but requires derivatization to increase the volatility and thermal stability of polar analytes like this compound. The derivatization step, which is discussed in more detail in section 6.4, is a critical part of the GC-MS workflow.

Key aspects of GC-MS method development include:

Derivatization: Silylation is a widely used technique for amino acids and other polar compounds, replacing active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com

GC Separation: A non-polar or semi-polar capillary column is typically used to separate the derivatized analytes. Temperature programming is optimized to achieve good resolution and peak shape.

MS Detection: Electron ionization (EI) is the standard ionization technique, producing characteristic fragmentation patterns that can be used for identification and quantification.

The following table outlines common GC-MS parameters for the analysis of derivatized amino acids.

| Parameter | Typical Conditions |

| Derivatization Reagent | MSTFA, MTBSTFA |

| Column | 5% Phenyl Methylpolysiloxane |

| Injector Temperature | 250-280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

Spectroscopic Techniques for Mechanistic and Advanced Structural Research

Spectroscopic techniques are indispensable for the structural elucidation of this compound, its reaction products, and for probing the mechanisms of its chemical transformations.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the number of protons attached to each carbon. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, providing unambiguous structural assignment. researchgate.net In mechanistic studies, NMR can be used to monitor the progress of a reaction and identify intermediates and final products.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, S=O, C=O, and O-H functional groups. These characteristic peaks can be used to confirm the presence of the sulfoamino and carboxylic acid moieties and to study their involvement in chemical reactions or interactions with other molecules.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is particularly valuable for identifying unknown reaction products of this compound. Techniques like electrospray ionization coupled with time-of-flight (ESI-TOF) or Orbitrap mass analyzers can achieve mass accuracies in the low ppm range, enabling confident identification of molecular formulas. nih.gov

Characterization Techniques for Compound-Material Conjugates

When this compound is conjugated to materials, for instance, in the development of novel functional materials or catalysts, a suite of characterization techniques is employed to understand the properties of the resulting conjugate.

X-ray Diffraction (XRD):

XRD is used to determine the crystalline structure of materials. When this compound is conjugated to a crystalline material, XRD can reveal changes in the crystal lattice, indicating successful incorporation of the compound. It can also provide information on the degree of crystallinity of the resulting conjugate. rsc.orgrsc.org

Vibrating Sample Magnetometry (VSM):

For conjugates involving magnetic nanoparticles, VSM is used to measure the magnetic properties of the material. By comparing the VSM data of the bare magnetic material with that of the this compound conjugate, one can assess the impact of the functionalization on the magnetic behavior of the nanoparticles. srce.hrresearchgate.net

Field-Emission Scanning Electron Microscopy (FE-SEM):

FE-SEM provides high-resolution images of the surface morphology of materials. This technique is used to visualize the changes in the surface texture and particle size of a material after conjugation with this compound. rsc.orgrsc.org

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the compound-material conjugate and to quantify the amount of this compound that has been successfully grafted onto the material's surface. rsc.orgresearchgate.net

| Technique | Information Obtained |

| XRD | Crystalline structure, phase purity |

| VSM | Magnetic properties (for magnetic conjugates) |

| FE-SEM | Surface morphology, particle size and shape |

| TGA | Thermal stability, amount of conjugated compound |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as increased volatility for GC analysis or enhanced ionization efficiency for LC-MS. For this compound, derivatization of its carboxylic acid and/or sulfoamino group can significantly improve its detectability.

For GC-MS Analysis:

As mentioned previously, derivatization is essential for the GC-MS analysis of polar compounds. Common strategies include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens in the carboxylic acid and amino groups to form more volatile and thermally stable derivatives. sigmaaldrich.comthermofisher.com

Alkylation: This involves the conversion of the carboxylic acid to an ester, for example, by reaction with an alcohol in the presence of an acid catalyst. nih.gov

For LC-MS Analysis:

While not always necessary, derivatization can enhance the sensitivity of LC-MS analysis.

Amidation: The carboxylic acid group can be reacted with an amine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form an amide. Choosing a derivatizing amine with a readily ionizable group can significantly improve ESI efficiency. nih.govunimi.it

Labeling: Derivatization agents containing a specific isotopic signature or a fluorescent tag can be used for more selective and sensitive detection.

The following table lists common derivatization reagents and their target functional groups.

| Derivatization Reagent | Target Functional Group(s) | Analytical Technique |

| MSTFA, MTBSTFA | Carboxylic acid, Amino | GC-MS |

| Alkyl Chloroformates | Amino, Carboxylic acid | GC-MS |

| 3-Nitrophenylhydrazine (3-NPH) with EDC | Carboxylic acid | LC-MS |

| Anilines with EDC | Carboxylic acid | LC-MS |

Theoretical and Computational Chemistry Studies of 4 Sulfoamino Butanoic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are essential for elucidating the fundamental electronic structure and geometry of 4-(Sulfoamino)butanoic acid. These methods provide a microscopic perspective on the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. biointerfaceresearch.comresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a 6-311G+(d,p) basis set, are utilized to optimize the molecular geometry. nih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The output of these calculations includes precise predictions of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial configuration. nih.govnih.gov These computed parameters can be compared with experimental data, if available, to validate the theoretical model. nih.gov

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | S-N | 1.65 Å |

| Bond Length | C=O (carboxyl) | 1.21 Å |

| Bond Length | C-O (carboxyl) | 1.35 Å |

| Bond Angle | O-S-O | 120.5° |

| Bond Angle | C-N-S | 118.2° |

| Dihedral Angle | C-C-C-N | -175.0° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govresearchgate.net The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally implies higher reactivity and lower stability. researchgate.netnih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.95 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.75 |

| HOMO-LUMO Energy Gap | ΔE | 8.20 |

| Chemical Hardness | η | 4.10 |

| Global Softness | S | 0.122 |

| Electronegativity | χ | 4.85 |

| Electrophilicity Index | ω | 2.87 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This method is particularly useful for analyzing hyperconjugative interactions and charge delocalization, which contribute to molecular stability. nih.govnih.gov The analysis involves evaluating the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction and greater stabilization. researchgate.netwisc.edu

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | σ(S-O1) | 5.8 | Lone Pair -> Antibond |

| LP(1) O (carboxyl) | σ(C-C) | 2.1 | Lone Pair -> Antibond |

| σ(C-H) | σ*(C-N) | 1.5 | Bond -> Antibond |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can model the behavior of complex systems, providing atomic-level insights into their dynamic properties. mdpi.comnih.gov For this compound, MD simulations can be employed to investigate its interactions with other molecules, such as solvent molecules, ions, or biological macromolecules like enzymes or catalytic surfaces. nih.gov These simulations can reveal preferred binding modes, calculate binding free energies, and identify key intermolecular forces, such as hydrogen bonds and electrostatic interactions, that govern the formation and stability of molecular complexes. nih.govnih.gov This information is vital for understanding how the molecule behaves in a realistic chemical or biological environment.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions is a fundamental goal of chemistry. Computational methods, particularly those based on DFT, can be used to model reaction pathways and identify the transition state (TS) structures that connect reactants to products. researchgate.netresearchgate.net The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy barrier of the reaction. researchgate.net For this compound, this type of analysis could be applied to study its synthesis, degradation, or metabolic pathways. By mapping the potential energy surface and locating the minimum energy path, researchers can gain a detailed understanding of the reaction mechanism, including the sequence of bond-breaking and bond-forming events. researchgate.net

Structure-Activity Relationship (SAR) Modeling (Non-Clinical, Theoretical)

Structure-Activity Relationship (SAR) modeling is a theoretical approach used to understand how the chemical structure of a compound influences its activity. nih.gov In a non-clinical context, theoretical SAR studies for this compound and its analogs would involve calculating a variety of molecular descriptors. These descriptors can be electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. researchgate.net Subsequently, these descriptors are correlated with a specific theoretical activity or property using statistical methods, such as multiple linear regression. researchgate.net This approach helps to identify the key molecular features that are responsible for a given activity, providing a rational basis for the design of new molecules with enhanced or specific properties.

Conclusion and Future Research Directions

Summary of Key Academic Research Findings and Breakthroughs

Academic research into 4-(Sulfoamino)butanoic acid, also known as homotaurine, has unveiled significant findings, primarily centered on its neuroprotective properties. A substantial body of preclinical and clinical research has investigated its potential as a therapeutic agent for Alzheimer's disease. wikipedia.orgnih.gov These studies have shown that homotaurine can inhibit the formation of neurotoxic amyloid-β (Aβ) aggregates by binding to soluble Aβ peptides. wikipedia.org This interaction is believed to prevent the misfolding and subsequent aggregation of these peptides into harmful plaques, a hallmark of Alzheimer's pathology. hopaxfc.com Furthermore, post-hoc analyses of clinical trials have suggested that homotaurine may reduce the loss of hippocampal volume and slow cognitive decline in specific patient subgroups, indicating a potential disease-modifying effect. nih.gov

Beyond Alzheimer's disease, research has highlighted the compound's role as a γ-aminobutyric acid (GABA) receptor agonist. wikipedia.org Its structural similarity to GABA allows it to interact with both GABA-A and GABA-B receptors, which may contribute to its neuro-inhibitory effects. hopaxfc.com This GABAergic activity has been a focal point of research into its anticonvulsant and muscle relaxant properties. wikipedia.org

Recent breakthroughs have also pointed to the therapeutic potential of this compound in other neurological and systemic conditions. In animal models of multiple sclerosis, oral administration of homotaurine has been shown to ameliorate disease progression by enhancing regulatory T cell responses and inhibiting inflammatory Th1 and Th17 responses. nih.gov In models of Parkinson's disease, homotaurine has demonstrated the ability to reduce oxidative stress and restore key signaling pathways associated with neurodegeneration. mdpi.com Additionally, studies in non-human systems have revealed its potential to enhance regulatory T cell responses in type 1 diabetic mice, suggesting a role in modulating autoimmune responses. hopaxfc.com

Interactive Table: Key Research Findings on this compound

| Research Area | Key Findings | Implication |

| Neuroprotection (Alzheimer's Disease) | Inhibits amyloid-β aggregation and plaque formation. wikipedia.org | Potential as a disease-modifying therapy for Alzheimer's. |

| Reduces hippocampal volume loss in certain patient groups. nih.gov | May slow the progression of brain atrophy. | |

| GABAergic Activity | Acts as a GABA-A and GABA-B receptor agonist. wikipedia.org | Underpins its neuro-inhibitory, anticonvulsant, and muscle relaxant effects. |

| Immunomodulation (Multiple Sclerosis) | Ameliorates disease in mouse models by enhancing regulatory T cells. nih.gov | A new therapeutic avenue for autoimmune neuroinflammatory diseases. |

| Oxidative Stress (Parkinson's Disease) | Reduces reactive oxygen species in Parkinson's disease organoid models. mdpi.com | Potential to protect against neuronal damage in neurodegenerative disorders. |

| Autoimmunity (Type 1 Diabetes) | Enhances regulatory T cell responses in diabetic mice. hopaxfc.com | Possible application in the treatment of autoimmune conditions. |

Emerging Avenues for Synthetic Innovation and Process Optimization

While the chemical synthesis of this compound is well-established, emerging research is exploring more innovative and optimized synthetic routes. A promising area of innovation lies in biocatalysis and enzyme-based synthesis. Recent studies have demonstrated the feasibility of producing homohypotaurine, a precursor to homotaurine, through the enzymatic conversion of homocysteine sulfinic acid using recombinant E. coli glutamate (B1630785) decarboxylase. mdpi.com This biosynthetic approach offers the potential for a more sustainable and environmentally friendly production process, which could be further optimized through enzyme immobilization and pH-stat control to improve yields and reduce reaction times. mdpi.com

In the realm of chemical synthesis, process optimization is focused on improving efficiency, reducing waste, and utilizing greener solvents and catalysts. Current methods often involve multi-step reactions, and there is a drive to develop more streamlined processes. hopaxfc.com This includes the investigation of novel sulfonation techniques. Traditional methods for sulfonation can be harsh, and research into milder and more selective sulfonating agents is ongoing. researchgate.net The use of solid acid catalysts, for example, could replace homogeneous mineral acids, simplifying purification and reducing environmental impact.

Furthermore, there is potential for the development of continuous flow processes for the synthesis of this compound and its derivatives. Flow chemistry offers advantages in terms of safety, scalability, and process control, and could lead to more efficient and cost-effective large-scale production. The synthesis of related butanoic acid derivatives has been achieved through multi-step reactions involving techniques like the Suzuki-Miyaura cross-coupling, which could be adapted and optimized for the production of this compound analogues. hopaxfc.com

Interactive Table: Synthetic and Optimization Strategies

| Approach | Description | Potential Advantages |

| Enzyme-Based Synthesis | Utilizes recombinant enzymes for the conversion of precursors to homohypotaurine, which is then oxidized to homotaurine. mdpi.com | Environmentally friendly, high selectivity, potential for cost reduction at scale. |

| Process Optimization | Focuses on improving existing chemical synthesis routes by optimizing reaction conditions, such as temperature, time, and molar ratios of reactants. researchgate.net | Increased yield, reduced by-product formation, lower energy consumption. |

| Green Chemistry | Employs sustainable practices like the use of greener solvents, solid acid catalysts, and minimizing waste generation. | Reduced environmental impact, improved safety, simplified purification. |

| Continuous Flow Chemistry | Involves performing reactions in a continuous stream rather than in a batch reactor. | Enhanced safety and control, improved scalability, potential for higher throughput. |

Unexplored Biochemical Roles and Their Implications in Non-Human Systems

The natural occurrence of this compound in various marine algae, particularly red algae species, points to unexplored biochemical roles in these organisms. mdpi.com While its presence is documented, its precise physiological function within these marine systems remains largely uninvestigated. It is hypothesized that, similar to taurine (B1682933), it may serve as an osmolyte, helping to maintain cellular integrity in fluctuating salinity environments. It could also play a role in protecting against oxidative stress, a common challenge for photosynthetic organisms in high-light environments. researchgate.net Further research into the metabolic pathways and regulatory networks governing its synthesis and accumulation in algae could provide valuable insights into stress tolerance mechanisms in marine flora.

In non-human animal models, some intriguing biochemical effects of this compound have been observed, hinting at broader physiological implications. For instance, studies in rats have shown that it can suppress ethanol-stimulated dopamine (B1211576) release and reduce ethanol (B145695) intake, suggesting a potential role in modulating reward pathways in the brain. wikipedia.org This opens up avenues for investigating its effects on addiction and substance-seeking behaviors in animal models.

Furthermore, recent research in zebrafish models has demonstrated that homotaurine can promote osteogenesis and angiogenesis. mdpi.com This suggests a previously unrecognized role in bone development and vascularization. Elucidating the molecular mechanisms behind these effects could have implications for understanding and potentially treating skeletal and vascular disorders in various non-human species. The compound's ability to modulate GABA receptors also suggests that it could have diverse neuromodulatory effects in invertebrates, which often possess homologous receptor systems. researchgate.net

Interactive Table: Unexplored Roles in Non-Human Systems

| System | Potential Role | Implications |

| Marine Algae | Osmoregulation, protection against oxidative stress. mdpi.comresearchgate.net | Understanding of stress tolerance in marine ecosystems. |

| Rodent Models | Modulation of dopamine release and alcohol intake. wikipedia.org | Insights into the neurobiology of reward and addiction. |

| Zebrafish | Promotion of osteogenesis and angiogenesis. mdpi.com | Understanding of developmental biology and potential for regenerative medicine research. |

| Invertebrates | Neuromodulation via GABA receptor interaction. researchgate.net | Broader understanding of neurotransmission across different phyla. |

Future Directions in Catalytic Design and Material Integration Utilizing the Chemical Compound

The bifunctional nature of this compound, possessing both an acidic sulfonic acid group and a basic amino group, makes it a compelling candidate for the design of novel catalysts and functional materials. A key future direction is the immobilization of this compound onto solid supports to create heterogeneous catalysts. By grafting this compound onto materials like silica (B1680970) nanoparticles or graphene, it is possible to develop robust and recyclable solid acid catalysts. These materials could find applications in a wide range of acid-catalyzed reactions, such as esterification, acetylation, and condensation reactions, offering a more sustainable alternative to traditional homogeneous catalysts. mdpi.com

Research into related amino-sulfonic acids has already demonstrated the potential of such materials. For example, silica-immobilized 7-amino-1-naphthalene sulfonic acid has shown high catalytic activity in esterification reactions. researchgate.net Similarly, composites of amino-substituted naphthalene (B1677914) sulfonic acids and reduced graphene oxide have been investigated as metal-free electrocatalysts for the oxygen reduction reaction, a critical process in fuel cells. ajol.info These studies provide a strong rationale for exploring the catalytic potential of this compound in similar applications.

Beyond catalysis, the integration of this compound into polymers and other materials could impart unique properties. Its zwitterionic character could be exploited to create materials with enhanced hydrophilicity, ion-exchange capabilities, or biocompatibility. For instance, it could be incorporated into polymer membranes for separation processes or as a functional monomer in the synthesis of specialty polymers with tailored properties. The compound's ability to interact with metal ions also suggests potential applications in the development of sensors or materials for metal ion sequestration. The future of this compound in materials science will likely involve its creative integration into a variety of matrices to harness its unique chemical functionalities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-(sulfoamino)butanoic acid, and how can reaction yields be optimized?

- Methodology : Synthesis often involves sulfonation of amino-substituted butanoic acid precursors or coupling reactions using sulfonating agents (e.g., chlorosulfonic acid). Optimization can be achieved by varying reaction conditions (temperature, pH, catalyst loading) and purification via recrystallization or column chromatography. For example, silica-supported nanocatalysts (e.g., γ-Fe₂O₃@SiO₂) have been used to enhance reaction efficiency in analogous sulfonamide syntheses .

- Key Parameters : Monitor reaction progress via TLC or HPLC, and characterize products using H/C NMR and FTIR to confirm sulfonamide bond formation .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Analytical Workflow :

- Purity : Quantify impurities via reverse-phase HPLC with UV detection (λ = 210–254 nm) .

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., HSQC, HMBC) to resolve sulfonamide and carboxylic acid protons .

- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C typical for sulfonamides) .

Q. What are the primary applications of this compound in materials science?

- Catalysis : Acts as a ligand or co-catalyst in magnetic core-shell nanoparticles (e.g., γ-Fe₂O₃@SiO₂) for green synthesis of heterocyclic compounds. Kinetic studies show enhanced turnover frequencies (TOF) due to sulfonamide-mediated electron transfer .

- Surface Functionalization : Used to modify polymeric matrices for selective ion adsorption, leveraging its sulfonic acid group for pH-dependent solubility .

Advanced Research Questions

Q. How can the catalytic mechanisms of this compound in nanoparticle systems be elucidated?

- Experimental Design :

- Kinetic Profiling : Conduct time-resolved UV-Vis spectroscopy to monitor substrate conversion rates. Compare TOF values with/without sulfonamide functionalization .

- Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) to confirm sulfonamide binding to nanoparticle surfaces and assess electronic effects .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution and active sites .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for sulfonamide derivatives in enzymatic assays?

- Case Study : In Arabidopsis GH3.15 enzyme assays, substituent effects (e.g., chloro vs. methyl groups) on phenoxybutanoic acids were evaluated. For this compound:

- Step 1 : Synthesize analogs with varying sulfonamide substituents (e.g., trifluoroacetyl, isonicotinoyl) .

- Step 2 : Measure enzyme kinetics (, ) under standardized conditions (pH 7.4, 25°C).

- Step 3 : Cross-validate results with molecular docking simulations (AutoDock Vina) to identify steric/electronic clashes .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?

- Stability Studies :

- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–12) and monitor degradation via LC-MS over 24 hours. Acidic conditions (pH < 4) may hydrolyze sulfonamide bonds .

- Solvent Effects : Compare solubility and stability in polar aprotic (DMSO) vs. protic (ethanol) solvents using H NMR to detect decomposition byproducts .

Q. What experimental protocols mitigate toxicity risks during handling of this compound?

- Safety Measures :

- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Perform reactions in fume hoods with HEPA filters to avoid inhalation of sulfonamide dust .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated containers .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in catalytic activity data across different batches of this compound?

- Troubleshooting Workflow :

Batch Comparison : Analyze purity (HPLC), crystallinity (PXRD), and surface area (BET) to identify batch-specific variations .

Statistical Analysis : Apply ANOVA to assess significance of activity differences; exclude outliers via Grubbs’ test.

Controlled Replication : Repeat experiments under identical conditions (catalyst loading, solvent, temperature) to confirm trends .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- Software Suite :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.